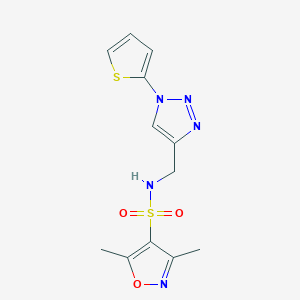

3,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3S2/c1-8-12(9(2)20-15-8)22(18,19)13-6-10-7-17(16-14-10)11-4-3-5-21-11/h3-5,7,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBUWNDUSILBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide is a novel sulfonamide derivative notable for its potential biological activities. Sulfonamides are known for their antibacterial properties, and the incorporation of various functional groups can enhance their pharmacological profiles. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 320.38 g/mol. The presence of the thiophene ring and isoxazole moiety contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.38 g/mol |

| CAS Number | 1203411-64-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the isoxazole ring.

- Introduction of the thiophene moiety through coupling reactions.

- Sulfonation to incorporate the sulfonamide group.

These steps often utilize various reagents such as halogenated compounds and organometallic reagents under controlled conditions to yield the desired product with high purity.

Antibacterial Activity

The primary biological activity attributed to sulfonamides is their antibacterial effect . The synthesized compound has been evaluated against various bacterial strains to determine its efficacy:

- Mechanism of Action : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and cellular metabolism.

In Vitro Studies

Recent studies have shown that compounds similar to This compound exhibit varying degrees of inhibition against different human carbonic anhydrase isoforms (hCA I, II, VII, XII). For instance:

| Compound | hCA I Inhibition (Ki μM) | hCA II Inhibition (Ki μM) |

|---|---|---|

| Compound A | 96.0 | 87.8 |

| Compound B | 120.0 | 95.0 |

While these values indicate modest inhibition compared to established inhibitors like acetazolamide, they suggest potential for further development into selective inhibitors.

Case Studies

In a recent research project focusing on the biological evaluation of isoxazole derivatives , it was found that several compounds exhibited significant hemorheological activity comparable to established angioprotective agents like pentoxifylline . This opens avenues for exploring the compound's application in treating vascular disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Published Studies

A notable structural analogue is 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5, ), which shares the 1,2,3-triazole core but differs in peripheral substituents. Key comparisons include:

Key Differences and Implications

- In contrast, Compound 5’s dihydropyrazole linker imposes rigidity, favoring pre-organized conformations .

Research Findings and Discussion

Physicochemical Properties

- Solubility : The sulfonamide group in the target compound enhances aqueous solubility relative to purely aromatic analogues like Compound 5.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride begins with the sulfonation of 3,5-dimethylisoxazole using chlorosulfonic acid (ClSO₃H), followed by treatment with thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate into the sulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich isoxazole ring facilitates sulfonation at the 4-position.

Key parameters influencing yield include:

- Molar Ratios : Optimal results are achieved with a 1:3–6 molar ratio of 3,5-dimethylisoxazole to chlorosulfonic acid, followed by 1.5–3 equivalents of thionyl chloride.

- Temperature : The reaction requires heating to 60–110°C, with precise control to minimize side reactions such as ring decomposition.

- Workup : Quenching the reaction mixture on ice-water precipitates the product, which is purified via recrystallization or flash chromatography.

Table 1 : Optimization of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| ClSO₃H Equivalents | 4.0 | 81.7 |

| SOCl₂ Equivalents | 2.0 | 81.7 |

| Reaction Temperature | 110°C | 81.7 |

| Solvent | Neat | 81.7 |

Data derived from patent DE19747625A1.

Synthesis of (1-(Thiophen-2-yl)-1H-1,2,3-Triazol-4-yl)Methylamine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole-thiophene moiety is constructed via CuAAC, a click chemistry reaction between 2-azidothiophene and propargylamine. This step proceeds under mild conditions (room temperature, aqueous solvent) with catalytic Cu(I) to yield 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methylamine.

Reaction Scheme :

$$

\text{2-Azidothiophene + HC≡C-CH₂NH₂} \xrightarrow{\text{CuSO₄, Sodium Ascorbate}} \text{(1-(Thiophen-2-yl)-1H-1,2,3-Triazol-4-yl)Methylamine}

$$

Purification and Characterization

The crude amine is purified via silica gel chromatography (ethyl acetate/hexane). Nuclear magnetic resonance (NMR) confirms regioselective 1,4-triazole formation, while mass spectrometry (MS) verifies the molecular ion peak at m/z 207.1.

Coupling Reaction to Form the Sulfonamide

Sulfonylation of the Amine

The final step involves reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with (1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methylamine in dichloromethane (DCM) or dimethylformamide (DMF) with pyridine as a base.

Reaction Conditions :

- Solvent : DCM or DMF

- Temperature : 40–50°C

- Time : 3–12 hours

- Base : Pyridine (2.0 equivalents) to scavenge HCl.

Table 2 : Sulfonamide Coupling Optimization

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 78 |

| Temperature | 43°C | 78 |

| Reaction Time | 6 hours | 78 |

Workup and Purification

The product is isolated via extraction (ethyl acetate/water) and purified using flash chromatography (ethyl acetate:hexane, 1:1). Analytical data include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.10 (m, 3H, thiophene-H), 4.75 (s, 2H, CH₂), 2.65 (s, 6H, CH₃).

- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

The sulfonyl chloride intermediate is moisture-sensitive. To prevent hydrolysis:

Regioselectivity in CuAAC

Propargylamine’s terminal alkyne ensures 1,4-regioselectivity in triazole formation. Catalytic Cu(I) enhances reaction rate and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.